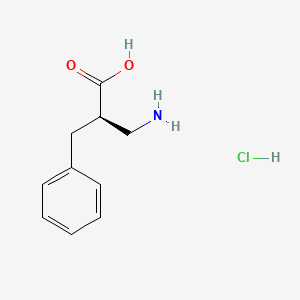

(R)-3-Amino-2-benzylpropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .

Molecular Structure Analysis

The molecular structure of an amino acid is typically composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group . The R group varies for each amino acid and determines its properties .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid depend on its specific structure, particularly the nature of its R group . These properties can include solubility, acidity/basicity, and reactivity .Scientific Research Applications

Chromatographic Separations

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is relevant in chromatographic sciences, particularly in Hydrophilic Interaction Chromatography (HILIC). HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique is characterized by its use of polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing the ionization in mass spectrometry compared to more aqueous mobile phases typically used in reversed-phase chromatography. Various columns can be employed in HILIC for the separation of peptides, proteins, drugs, and other compounds, making it a versatile tool in analytical chemistry (Jandera, 2011).

Ninhydrin Reaction in Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form a distinctive purple dye, is extensively used in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This method's unique feature is the formation of a soluble chromophore by all primary amines that react, making it a valuable tool in agricultural, biochemical, clinical, and other areas of research. The reaction's versatility and applicability make it an essential technique in the study and analysis of amino acids like this compound and their derivatives (Friedman, 2004).

Biologically Active Plant Compounds

Natural carboxylic acids, including derivatives of this compound, are known for their biological activity, such as antioxidant, antimicrobial, and cytotoxic properties. The structure-related activity of these compounds indicates that their functional groups significantly influence their bioactivity, making them subjects of interest in the development of natural plant-derived therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

LC-MS/MS Studies of Degradation Products

In the context of pharmaceuticals, understanding the stability and degradation pathways of compounds like this compound is crucial. LC-MS/MS studies can identify degradation products and help optimize drug formulations by elucidating stability under various conditions. Such research contributes to better understanding the risks and benefits of medical applications of these compounds (Barchańska et al., 2019).

Sugars in Marine Samples

Analytical techniques for sugar determination in marine samples, including derivatives of amino acids, have evolved to provide more accurate and comprehensive analyses. These methods are crucial for understanding the role of sugars and amino acid derivatives in marine biogeochemistry and ecology (Panagiotopoulos & Sempéré, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719288 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-51-6 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

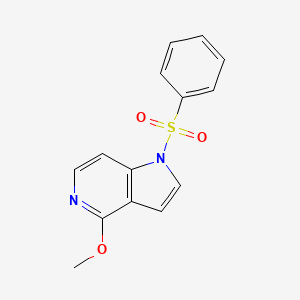

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)